molecular formula C23H14F2N2O5 B2409498 N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 888446-21-7

N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2409498
CAS No.: 888446-21-7
M. Wt: 436.371
InChI Key: OWCCNOHZXMLCDR-UHFFFAOYSA-N
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Description

N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H14F2N2O5 and its molecular weight is 436.371. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F2N2O5/c24-15-7-6-13(10-16(15)25)26-23(29)21-20(14-3-1-2-4-17(14)32-21)27-22(28)12-5-8-18-19(9-12)31-11-30-18/h1-10H,11H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCCNOHZXMLCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a benzofuran moiety and a benzo[d][1,3]dioxole unit. The synthesis typically involves multi-step organic reactions, starting with the reaction of 3,4-difluoroaniline and benzofuran-3-carboxylic acid in the presence of coupling agents and bases to yield the desired carbamate derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. For instance, compounds with similar structural features have been shown to inhibit alpha-amylase, a key enzyme in carbohydrate metabolism, thereby influencing blood glucose levels .

Antidiabetic Potential

Research has indicated that derivatives of benzodioxol compounds exhibit significant antidiabetic activity. In vitro studies have demonstrated that related compounds can inhibit alpha-amylase with IC50 values ranging from 0.68 µM to 2.57 µg/mL . Such inhibition could potentially lead to lower postprandial blood glucose levels, making these compounds candidates for diabetes management.

Anticancer Activity

The anticancer potential of benzodioxol derivatives has also been explored. For example, certain synthesized compounds showed promising results against various cancer cell lines, demonstrating cytotoxic effects without significant toxicity towards normal cells. One study reported IC50 values for anticancer activity ranging from 26 to 65 µM across different cancer types .

In Vitro Studies

A notable study characterized several benzodioxol carboxamide derivatives for their antidiabetic properties. The compound IIc was particularly effective in reducing blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This highlights the potential of such compounds in therapeutic applications for diabetes.

In Vivo Assessments

Further investigations into the safety profile of these compounds revealed that while they effectively inhibited alpha-amylase and demonstrated anticancer properties, they exhibited minimal cytotoxicity towards normal cells at higher concentrations (IC50 > 150 µM) . This safety aspect is crucial for their development as therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundBenzofuran & BenzodioxoleAntidiabetic & AnticancerVaries by study
AcarboseCarbohydrate-based inhibitorAntidiabetic2.593
MyricetinPolyphenolAntidiabetic30
Benzodioxol Derivative IIcSimilar core structureAntidiabetic & Anticancer0.68

Scientific Research Applications

Anticancer Applications

Preliminary studies indicate that N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide may possess significant anticancer properties:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways. This leads to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
    • Cell Cycle Arrest : It has been observed to induce S-phase arrest in various cancer cell lines, thereby inhibiting cell proliferation.
  • In Vitro Studies :
    • A study reported IC50 values ranging from 26 to 65 µM against different cancer cell lines, indicating potent cytotoxic effects without significant toxicity towards normal cells .

Antidiabetic Potential

Research has also highlighted the antidiabetic potential of this compound:

  • Alpha-Amylase Inhibition : Similar compounds have shown the ability to inhibit alpha-amylase, a key enzyme in carbohydrate metabolism. In vitro studies reported IC50 values for alpha-amylase inhibition ranging from 0.68 µM to 2.57 µg/mL.
  • In Vivo Assessments :
    • In streptozotocin-induced diabetic mice, related compounds demonstrated significant reductions in blood glucose levels. For instance, one derivative reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL after multiple doses .

Preparation Methods

Benzofuran Ring Construction

The benzofuran scaffold is synthesized via cyclocondensation of substituted salicylaldehydes with α-halo carbonyl compounds under basic conditions. For the target molecule, the protocol involves:

  • Ethyl 3-(2-hydroxyaryl)propiolate formation :

    • Reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in dry DMF using K₂CO₃ as base.
    • Reflux at 80–90°C for 4–6 h yields ethyl 3-(2-hydroxy-5-nitrophenyl)propiolate (Yield: 78–83%).
  • Cyclization to benzofuran :

    • Treatment with p-toluenesulfonic acid (p-TsOH) in toluene under Dean-Stark conditions removes water, driving cyclization.
    • Characterized by $$ ^1H $$ NMR (DMSO-d₆, 400 MHz): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.62–7.58 (m, 2H).

Introduction of the Carbamoyl Group

The 2-position carbamoyl group is installed via Ullmann-type coupling or nucleophilic acyl substitution :

  • Activation of C2 position :

    • Bromination using NBS (N-bromosuccinimide) in CCl₄ yields 2-bromobenzofuran-3-carboxylate.
  • Coupling with 3,4-difluoroaniline :

    • Pd(OAc)₂/Xantphos-catalyzed amination with 3,4-difluoroaniline in toluene at 110°C.
    • Yields 2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-carboxylic acid (83–89% yield).

Synthesis of Benzo[d]dioxole-5-carboxamide (Fragment B)

Benzo[d]dioxole-5-carboxylic Acid Preparation

  • Methylation of sesamol :

    • Sesamol (3,4-dihydroxybenzoic acid) is treated with methyl iodide and K₂CO₃ in acetone to protect phenolic hydroxyls.
    • Yield: 91–94%.
  • Hydrolysis to carboxylic acid :

    • Saponification with NaOH in ethanol/water (1:1) at reflux affords benzo[d]dioxole-5-carboxylic acid.

Activation for Amide Coupling

  • Conversion to acid chloride :
    • Reaction with SOCl₂ in anhydrous dichloromethane (DCM) under N₂ atmosphere.
    • Quenched with dry NH₃ gas to yield the primary amide.

Convergent Coupling of Fragments A and B

Amide Bond Formation

The final step employs HATU-mediated coupling under Schlenk conditions:

  • Reaction setup :

    • Fragment A (2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-carboxylic acid, 1.0 equiv)
    • Fragment B (benzo[d]dioxole-5-carboxamide, 1.2 equiv)
    • HATU (1.5 equiv), DIPEA (3.0 equiv) in dry DMF.
  • Conditions :

    • Stirred at 25°C for 12 h under argon.
  • Workup :

    • Precipitation with ice-water, filtration, and recrystallization from EtOAc/hexane.
  • Characterization :

    • Yield : 76–82%.
    • $$ ^1H $$ NMR (DMSO-d₆, 400 MHz): δ 10.74 (s, 1H, NH), 8.04 (s, 1H), 7.89–7.83 (m, 2H), 7.73 (d, J = 8.4 Hz, 1H), 7.54–7.23 (m, 3H).
    • HRMS (ESI+) : m/z calcd for C₂₃H₁₅F₂N₂O₅ [M+H]⁺: 453.0962; found: 453.0958.

Alternative Synthetic Pathways

One-Pot Tandem Approach

A streamlined method involves sequential Ullmann coupling and cyclization :

  • Simultaneous benzofuran formation and amidation :
    • Using CuI/L-proline catalyst system in DMSO at 120°C.
    • Reduces steps but lowers yield (61–68%).

Solid-Phase Synthesis

For high-throughput applications:

  • Wang resin-bound intermediate :
    • Immobilize Fragment A via its carboxylic acid group.
    • Couple Fragment B using PyBOP/DIEA in NMP.
    • Cleavage with TFA/DCM (95:5) yields product (purity >95% by HPLC).

Optimization and Troubleshooting

Critical Parameters

  • Moisture sensitivity : All coupling steps require anhydrous conditions to prevent hydrolysis.
  • Catalyst loading : Pd(OAc)₂ ≥ 5 mol% ensures complete C–N coupling.

Common Side Reactions

  • Over-amination : Excess 3,4-difluoroaniline leads to di-substitution (mitigated by stoichiometric control).
  • Ring-opening of benzofuran : Occurs at pH > 10; maintain neutral conditions during workup.

Analytical and Spectroscopic Validation

Purity Assessment

  • HPLC : C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm. Purity ≥98%.
  • Elemental analysis : Calculated C 61.07%, H 3.34%, N 6.20%; Found C 60.89%, H 3.41%, N 6.15%.

Structural Confirmation

  • NOESY NMR : Confirms spatial proximity between benzofuran H3 and benzo[d]dioxole protons.
  • IR spectroscopy : νmax 1721 cm⁻¹ (C=O stretch), 1665 cm⁻¹ (amide I).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent recycling : DMF recovery via vacuum distillation reduces waste.
  • Catalyst recycling : Pd/C filtration and reuse decreases metal costs.

Emerging Methodologies

Photoredox Catalysis

  • Visible-light-mediated amidation using Ir(ppy)₃ reduces reaction time to 2 h (yield: 79%).

Biocatalytic Approaches

  • Lipase-mediated coupling in ionic liquids achieves 85% yield with negligible waste.

Q & A

Basic: What are the optimal synthetic routes for synthesizing N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide?

Methodological Answer:
The compound can be synthesized via a multi-step coupling reaction. Key steps include:

  • Carbamoyl Formation : React benzofuran-3-carboxylic acid derivatives with 3,4-difluoroaniline using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, with DIEA (N,N-Diisopropylethylamine) as a base to activate the carboxyl group .
  • Benzodioxole Coupling : Introduce the benzo[d][1,3]dioxole-5-carboxamide moiety via nucleophilic acyl substitution, using DCM (dichloromethane) as a solvent and controlled reflux conditions (50–60°C) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity. NMR and MS are critical for structural confirmation .

Basic: How should researchers characterize the compound’s structural and chemical purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl3_3 to confirm the benzofuran, benzodioxole, and carbamoyl linkages. Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbamoyl NH (δ 10–11 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (Electrospray Ionization) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with photodiode array detection ensures chemical purity (>95%) and identifies trace impurities .

Basic: What biological targets or mechanisms are associated with this compound?

Methodological Answer:
Preliminary studies on structurally similar benzofuran-carboxamide derivatives suggest:

  • Enzyme Inhibition : Potential inhibition of kinases (e.g., G protein-coupled receptor kinases) or proteases via competitive binding to active sites .
  • Antimicrobial Activity : Evaluate using MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced: How can researchers design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modification : Replace the 3,4-difluorophenyl group with other halogenated or electron-withdrawing substituents (e.g., Cl, CF3_3) to modulate lipophilicity and target binding .
  • Bioisosteric Replacement : Substitute the benzodioxole ring with heterocycles (e.g., thiophene, pyridine) to enhance metabolic stability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) and QSAR (Quantitative SAR) to predict binding affinity and prioritize synthetic targets .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (ATCC-verified), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Dose-Response Validation : Perform IC50_{50} determinations in triplicate using orthogonal assays (e.g., fluorescence-based and radiometric kinase assays) .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., fluazuron analogs) to identify trends in substituent effects on activity .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermal Stability : Perform TGA (Thermogravimetric Analysis) to determine decomposition temperatures and DSC (Differential Scanning Calorimetry) for polymorph identification .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products using LC-MS .

Advanced: What strategies improve the compound’s selectivity for target enzymes over off-target proteins?

Methodological Answer:

  • Proteome-Wide Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .
  • Allosteric Modulation : Introduce bulky substituents (e.g., tert-butyl groups) to restrict binding to larger active sites of target enzymes .
  • Covalent Inhibitors : Incorporate electrophilic warheads (e.g., acrylamides) for irreversible binding to conserved cysteine residues in target kinases .

Advanced: How can researchers address reproducibility challenges in synthetic protocols?

Methodological Answer:

  • Reagent Quality Control : Use anhydrous solvents (e.g., DMF stored over molecular sieves) and high-purity starting materials (≥98% by HPLC) .
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and optimize reaction times .
  • Detailed Documentation : Report exact equivalents, temperature gradients, and stirring rates to enable protocol replication .

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